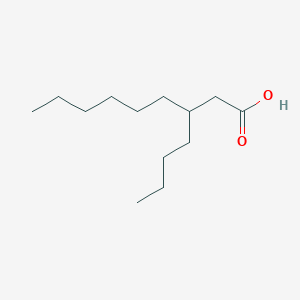
3-Butylnonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butylnonanoic acid is an organic compound with the molecular formula C13H26O2 It is a type of fatty acid that is characterized by a long carbon chain with a carboxylic acid group at one end
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylnonanoic acid can be achieved through several methods. One common approach involves the reaction of nonanoic acid with butyl lithium, followed by the addition of a suitable electrophile to introduce the butyl group. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of a precursor compound, such as 3-butyl-1-nonene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.
化学反応の分析
Types of Reactions
3-Butylnonanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group into a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
科学的研究の応用
3-Butylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fatty acids on cellular processes.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 3-Butylnonanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes such as energy production and signaling.
類似化合物との比較
Similar Compounds
Nonanoic acid: A shorter-chain fatty acid with similar chemical properties.
Butyric acid: A shorter-chain fatty acid with a different structure but similar functional groups.
Decanoic acid: Another fatty acid with a similar structure but a different chain length.
Uniqueness
3-Butylnonanoic acid is unique due to its specific chain length and the presence of a butyl group, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where specific chain lengths and functional groups are required.
特性
CAS番号 |
651043-17-3 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC名 |
3-butylnonanoic acid |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-10-12(9-6-4-2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |
InChIキー |
SBOFSIAVDBUXHM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



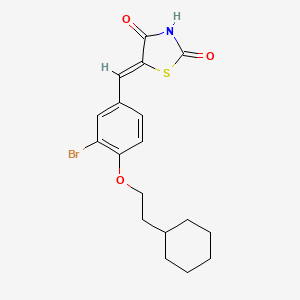
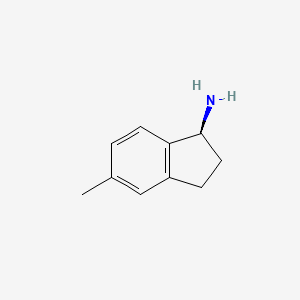


![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)
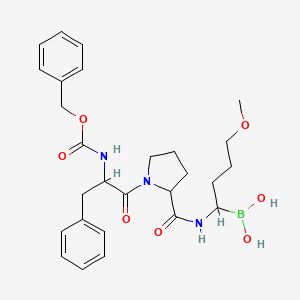
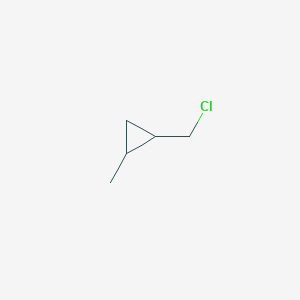
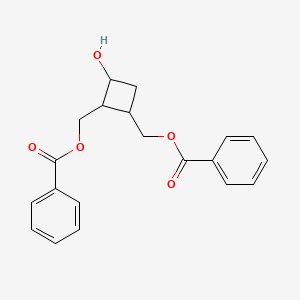
![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)
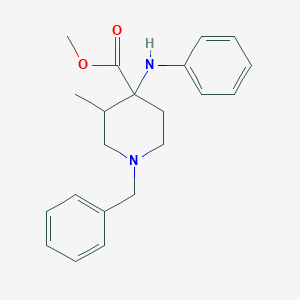
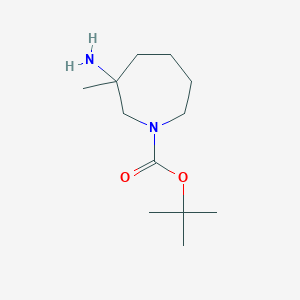
![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
